molecular formula C29H26N2O6 B282287 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B282287
M. Wt: 498.5 g/mol
InChI Key: PLUBCEPPZIQMAI-RFBIWTDZSA-N
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Description

3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, indole, and carbonyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts acylation reaction using an indole derivative and an acyl chloride.

    Attachment of the Hydroxy and Methoxyphenyl Groups: These groups can be added through electrophilic aromatic substitution reactions, where the phenyl rings are functionalized with hydroxyl and methoxy groups.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

(4Z)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H26N2O6/c1-36-20-10-7-17(8-11-20)27(33)25-26(18-9-12-23(32)24(15-18)37-2)31(29(35)28(25)34)14-13-19-16-30-22-6-4-3-5-21(19)22/h3-12,15-16,26,30,32-33H,13-14H2,1-2H3/b27-25-

InChI Key

PLUBCEPPZIQMAI-RFBIWTDZSA-N

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)O

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC)O

Origin of Product

United States

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